5-Chloro-3-iodo-2-methyl-benzoic acid
Overview
Description
5-Chloro-3-iodo-2-methyl-benzoic acid is an aromatic compound with the molecular formula C8H6ClIO2 It is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a carboxylic acid group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-iodo-2-methyl-benzoic acid typically involves the halogenation of a methyl-substituted benzoic acid derivative. One common method involves the use of sodium hydroxide and ethanol to facilitate the reaction. The process includes heating the mixture to around 70°C and then slowly adding the chloro-5 iodo ethyl benzoate. The reaction is maintained for several hours before cooling and adjusting the pH to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-iodo-2-methyl-benzoic acid undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and boron reagents.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as mercuric ethanoate and acid catalysts are commonly used.
Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents are essential for this reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzoic acids, while Suzuki–Miyaura coupling can produce complex aromatic compounds with extended carbon chains.
Scientific Research Applications
5-Chloro-3-iodo-2-methyl-benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-3-iodo-2-methyl-benzoic acid involves its interaction with specific molecular targets. In electrophilic aromatic substitution, the compound acts as an electrophile, forming a positively charged intermediate that facilitates the substitution reaction . In Suzuki–Miyaura coupling, the compound participates in the formation of carbon-carbon bonds through the catalytic action of palladium and boron reagents .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-3-methylbenzoic acid: Similar in structure but lacks the chlorine atom.
3-Bromo-5-iodobenzoic acid: Contains a bromine atom instead of chlorine.
Uniqueness
5-Chloro-3-iodo-2-methyl-benzoic acid is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct advantages in synthetic applications, allowing for more versatile chemical transformations.
Properties
IUPAC Name |
5-chloro-3-iodo-2-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDRDJGARBNRQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1I)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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